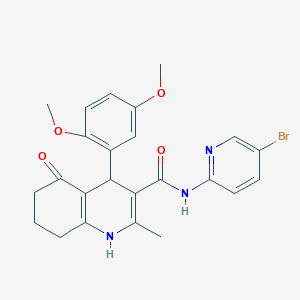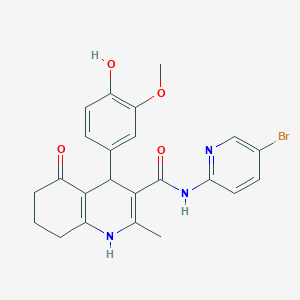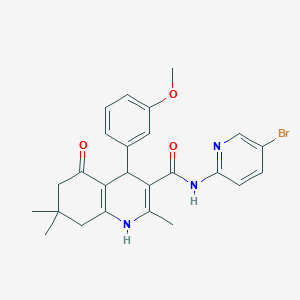![molecular formula C23H18N2OS B304305 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is not fully understood. However, it is believed to exert its inhibitory effects by binding to the active site of enzymes and preventing their normal function. This leads to a decrease in the activity of the enzymes and ultimately results in the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is its broad-spectrum inhibitory activity against a wide range of enzymes. This makes it a versatile tool for studying various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to develop new synthetic methods to improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone involves a series of chemical reactions. The starting material is 2-bromo-5-chlorothiophene, which is reacted with 2-methylpyridine-3-boronic acid to form 2-(5-chloro-2-bromo-thiophen-3-yl)-pyridine. This intermediate is then reacted with 2-chloro-4'-bromobiphenyl to form the desired product. The final compound is obtained after purification by column chromatography.
Applications De Recherche Scientifique
The (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone compound has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including serine proteases, kinases, and phosphodiesterases. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.
Propriétés
Nom du produit |
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Formule moléculaire |
C23H18N2OS |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C23H18N2OS/c24-20-18-13-17-7-4-8-19(17)25-23(18)27-22(20)21(26)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8,24H2 |
Clé InChI |
CBGPYJDHGQSUKP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
SMILES canonique |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
